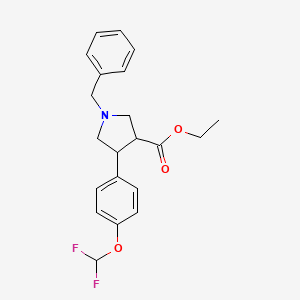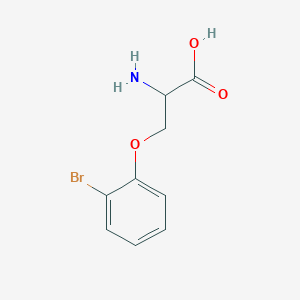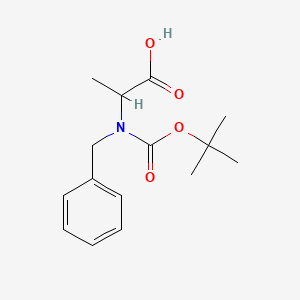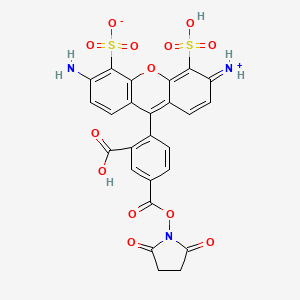![molecular formula C40H75N3O14 B12304024 tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a PEG-based linker compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound contains two t-butyl protected carboxyl groups and desthiobiotin, a modified form of biotin that binds to avidin, streptavidin, and other biotin-binding protein-based affinity columns . It is recognized by anti-biotin antibodies and can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) involves the conjugation of desthiobiotin with PEG4 and t-butyl ester groups. The t-butyl protected carboxyl groups are introduced to enhance the stability of the compound during the synthesis process. The reaction typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for coupling with the PEG4 linker .
Industrial Production Methods
Industrial production of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production upon request .
Chemical Reactions Analysis
Types of Reactions
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) primarily undergoes deprotection reactions under acidic conditions to remove the t-butyl protecting groups. This deprotection exposes the carboxyl groups, making them available for further conjugation reactions .
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to deprotect the t-butyl groups.
Coupling Reagents: DCC and NHS are used for activating carboxyl groups for coupling reactions.
Major Products Formed
The major product formed from the deprotection reaction is N-Desthiobiotin-N-bis(PEG4) with exposed carboxyl groups, which can then be used for further conjugation in the synthesis of PROTACs .
Scientific Research Applications
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research:
Mechanism of Action
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by a PEG linker; one ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
N-Desthiobiotin-N-bis(PEG4): Similar to N-Desthiobiotin-N-bis(PEG4-t-butyl ester) but without the t-butyl protecting groups.
Biotin-PEG4-t-butyl ester: Contains biotin instead of desthiobiotin and serves similar functions in bio-conjugation and affinity purification.
Uniqueness
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is unique due to its combination of desthiobiotin and t-butyl protected carboxyl groups, which provide enhanced stability and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C40H75N3O14 |
|---|---|
Molecular Weight |
822.0 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47) |
InChI Key |
PUELEIRDQBMWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid](/img/structure/B12303947.png)



![1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12303965.png)
![3,4,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol](/img/structure/B12303971.png)
![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)
![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)



![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)

